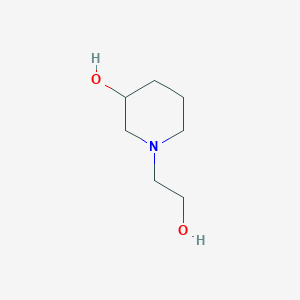

1-(2-Hydroxyethyl)piperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in organic and medicinal chemistry. nih.govmdpi.com This structural motif is prevalent in a vast number of pharmaceuticals and naturally occurring alkaloids. exlibrisgroup.comencyclopedia.pub Its significance stems from several key attributes. The piperidine scaffold provides a versatile three-dimensional framework that can be readily modified, allowing chemists to fine-tune the properties of a molecule. thieme-connect.comthieme-connect.com

The introduction of a piperidine ring can modulate crucial physicochemical properties such as lipophilicity and aqueous solubility, which are critical for a molecule's pharmacokinetic profile. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom within the ring is basic, making it a key interaction point with biological targets and a handle for further chemical derivatization. solubilityofthings.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, underscoring their broad utility in drug discovery. nih.govexlibrisgroup.com The development of methods to synthesize and functionalize piperidine scaffolds remains an active area of research, aimed at creating novel molecules for various therapeutic applications. nih.govajchem-a.com

Overview of Hydroxyethyl (B10761427) Amine Functionalization Chemistry

Hydroxyethyl amine functionalization involves the introduction of a 2-hydroxyethyl group (-CH₂CH₂OH) onto a nitrogen atom. This process is a common strategy in organic synthesis to modify the properties of amine-containing compounds. The resulting N-(2-hydroxyethyl) derivatives, such as 1-(2-Hydroxyethyl)piperidin-3-ol, are classified as tertiary amino compounds and primary alcohols. nih.gov

The synthesis of these structures can be achieved through various methods. A typical approach involves the reaction of an amine with ethylene (B1197577) oxide or a 2-haloethanol, such as 2-chloroethanol (B45725). For instance, the related compound 1-(2-hydroxyethyl)piperazine can be synthesized by reacting piperazine (B1678402) with ethylene oxide. Another common method is the N-alkylation of an amine using a suitable reagent like bromoacetonitrile (B46782) followed by reduction steps. orgsyn.org The addition of the hydroxyethyl group generally increases a molecule's hydrophilicity and water solubility, a desirable trait for applications in aqueous systems. solubilityofthings.com This functionalization is also used to create versatile intermediates; the primary alcohol can undergo further reactions, such as oxidation or esterification, allowing for the creation of a diverse library of derivative compounds. mallakchemicals.comchemicalbull.com

Historical Context of Research on 1-(2-Hydroxyethyl)piperidin-3-ol and Related Analogues

Research into piperidine derivatives has a long history, with early reports on N-phenacyl derivatives of piperidinols appearing as far back as 1957. researchgate.net These initial studies paved the way for extensive investigation into the synthesis and properties of various substituted piperidines. While specific research focused solely on 1-(2-Hydroxyethyl)piperidin-3-ol is not extensively documented in early literature, significant work has been done on its structural analogues, providing a valuable contextual framework.

The parent compound, piperidine, has been a subject of conformational analysis since the mid-20th century, with studies determining the stability of its different chair conformations. wikipedia.org Research on simpler N-substituted derivatives, such as N-(2-Hydroxyethyl)piperidine (also known as 2-(1-Piperidino)ethanol), has established its fundamental chemical properties and its utility as a synthetic intermediate and a base quencher in photolithography. mallakchemicals.com Studies on piperidinols, which feature a hydroxyl group on the carbon skeleton, and other N-substituted piperidines have been driven by the search for new pharmacologically active agents. researchgate.nettandfonline.com The compound 1-(2-Hydroxyethyl)piperidin-3-ol, combining both the N-hydroxyethyl group and a hydroxyl group on the ring, represents a logical progression in this field, although it remains a more specialized research chemical. uni.lu

Scope and Research Imperatives for 1-(2-Hydroxyethyl)piperidin-3-ol Studies

The primary research imperative for 1-(2-Hydroxyethyl)piperidin-3-ol lies in its potential as a specialized building block for the synthesis of more complex molecules. Given the established importance of both the piperidine scaffold and the hydroxyethyl amine moiety in medicinal chemistry, this compound serves as a valuable bifunctional intermediate. thieme-connect.comnih.gov The presence of two hydroxyl groups of different types (one primary, one secondary) and a tertiary amine offers multiple sites for selective chemical modification.

Future research would likely focus on several key areas:

Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of 1-(2-Hydroxyethyl)piperidin-3-ol is crucial, as the stereochemistry of chiral centers on the piperidine ring is known to significantly influence biological activity. thieme-connect.com

Derivative Libraries: Utilizing the compound as a scaffold to create libraries of new derivatives for screening in various biological assays. The dual hydroxyl functionality allows for diverse derivatization pathways.

Material Science Applications: Analogous compounds like N-(2-Hydroxyethyl)piperidine have been investigated for applications in carbon capture technology. mallakchemicals.comnih.gov The increased hydroxylation of 1-(2-Hydroxyethyl)piperidin-3-ol could offer unique properties for similar applications, warranting investigation into its physical and chemical characteristics in this context.

Full Characterization: As detailed experimental data on 1-(2-Hydroxyethyl)piperidin-3-ol is sparse, a fundamental research imperative is the complete characterization of its physicochemical properties, including its thermal stability, solubility in various solvents, and comprehensive spectroscopic analysis. uni.lu

Physicochemical and Spectroscopic Data

Detailed experimental data for 1-(2-Hydroxyethyl)piperidin-3-ol is limited. The following tables provide predicted data for the target compound and experimental data for the closely related analogue, N-(2-Hydroxyethyl)piperidine, for comparison.

Table 1: Physicochemical Properties

| Property | 1-(2-Hydroxyethyl)piperidin-3-ol | N-(2-Hydroxyethyl)piperidine |

| Molecular Formula | C₇H₁₅NO₂ uni.lu | C₇H₁₅NO nih.gov |

| Molecular Weight | 145.20 g/mol | 129.20 g/mol mallakchemicals.com |

| Monoisotopic Mass | 145.11028 Da uni.lu | 129.115364102 Da nih.gov |

| Appearance | Not Reported | Colourless liquid mallakchemicals.com |

| Boiling Point | Not Reported | 199-202 °C mallakchemicals.comsigmaaldrich.com |

| Melting Point | Not Reported | 16 °C mallakchemicals.com |

| Density | Not Reported | 0.973 - 0.977 g/cm³ mallakchemicals.comsigmaaldrich.com |

| Flash Point | Not Reported | 69 - 83 °C mallakchemicals.comsigmaaldrich.com |

| Water Solubility | Not Reported | Soluble/Miscible mallakchemicals.comthermofisher.com |

| XlogP (Predicted) | -0.6 uni.lu | 0.5 nih.gov |

Table 2: Predicted Collision Cross Section (CCS) Data for 1-(2-Hydroxyethyl)piperidin-3-ol Data calculated using CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 146.11756 | 132.5 |

| [M+Na]⁺ | 168.09950 | 137.7 |

| [M-H]⁻ | 144.10300 | 131.3 |

| [M+NH₄]⁺ | 163.14410 | 151.2 |

| [M+K]⁺ | 184.07344 | 136.1 |

Chromatographic Analysis

The analysis of piperidine-containing compounds is routinely performed using chromatographic techniques. For compounds like 1-(2-Hydroxyethyl)piperidin-3-ol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable methods.

Table 3: General Chromatographic Methods for Piperidine Analysis

| Technique | Method Details | Application Notes |

| Gas Chromatography (GC) | Headspace GC can be used for volatile piperidines. google.com A stable chemical nature at high temperatures makes piperidines suitable for GC analysis. google.com | Often used for impurity profiling and content measurement in bulk samples. google.com |

| Reversed-Phase HPLC (RP-HPLC) | A C18 column is commonly used. nih.govresearchgate.net The mobile phase often consists of an acetonitrile (B52724) and water mixture, sometimes with additives like phosphoric acid. nih.gov | Pre-column derivatization (e.g., with 4-toluene sulfonyl chloride) may be required for sensitive UV detection of piperidines that lack a strong chromophore. nih.gov An Evaporative Light Scattering Detector (ELSD) can also be used. researchgate.net |

| Thin-Layer Chromatography (TLC) | A silica (B1680970) gel stationary phase with a mobile phase like acetone/n-hexane is effective for separating piperine, a piperidine derivative. researchgate.netresearchgate.net | Useful for reaction monitoring and qualitative analysis due to its simplicity and speed. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(10)6-8/h7,9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZDZGVPMIOGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Hydroxyethyl Piperidin 3 Ol and Its Stereoisomers

Retrosynthetic Strategies for the Piperidine (B6355638) Core and Hydroxyethyl (B10761427) Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.com For 1-(2-Hydroxyethyl)piperidin-3-ol, the primary disconnections involve the bonds to the nitrogen atom and the functional groups on the piperidine ring.

A logical retrosynthetic approach would involve two main disconnections:

C-N Bond Disconnection: The bond between the piperidine nitrogen and the hydroxyethyl group can be disconnected. This suggests a forward synthesis involving the alkylation of a piperidin-3-ol precursor with a suitable two-carbon electrophile containing a protected or masked hydroxyl group, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

Piperidine Ring Disconnection: The piperidine ring itself can be deconstructed. This could lead to various acyclic precursors that can be cyclized to form the six-membered ring. For instance, a δ-amino carbonyl compound could be a key intermediate, which upon intramolecular cyclization and reduction, would yield the desired piperidine core. rsc.org

These retrosynthetic strategies form the basis for the various synthetic methodologies discussed in the following sections.

Conventional Synthetic Routes

Traditional methods for synthesizing piperidine derivatives have been extensively developed and offer reliable access to the target compound.

Ring Closure and Annulation Approaches

The formation of the piperidine ring through cyclization reactions is a fundamental strategy. semanticscholar.org These methods often involve the construction of an acyclic precursor containing the necessary atoms and functional groups, followed by an intramolecular reaction to form the heterocyclic ring.

One common approach is the aza-Michael reaction, which can be used to form substituted piperidines. nih.gov Another powerful method is ring-closing metathesis (RCM), which has become a prominent tool for constructing carbo- and heterocyclic rings. semanticscholar.org Although direct examples for 1-(2-Hydroxyethyl)piperidin-3-ol are not prevalent, the principles of RCM could be applied to a suitably designed diene precursor.

Functional Group Interconversion on Precursor Piperidines

A more direct and often more efficient approach involves starting with a pre-formed piperidine ring and modifying its functional groups. For the synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol, a common strategy is the N-alkylation of piperidin-3-ol.

This can be achieved by reacting piperidin-3-ol with a reagent such as 2-chloroethanol (B45725) or ethylene oxide. The reaction with 2-iodoethanol (B1213209) has also been reported for the synthesis of related N-substituted piperidines. researchgate.net These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Piperidin-3-ol | 2-Chloroethanol | 1-(2-Hydroxyethyl)piperidin-3-ol | N-Alkylation |

| Piperidin-3-ol | Ethylene Oxide | 1-(2-Hydroxyethyl)piperidin-3-ol | N-Alkylation |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for synthesizing amines. sci-hub.sechemrxiv.org This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chim.itresearchgate.net

In the context of 1-(2-Hydroxyethyl)piperidin-3-ol synthesis, a retrosynthetic analysis points towards the reaction between a suitable dicarbonyl compound and 2-aminoethanol. For example, a 1,5-dicarbonyl compound could undergo a double reductive amination with 2-aminoethanol to form the N-substituted piperidine ring directly. chim.it This approach is particularly powerful for creating polyhydroxylated piperidines. chim.it

Alternatively, a precursor like 1-(2-hydroxyethyl)piperidin-4-one (B3057713) could be synthesized via reductive amination and then the ketone at the 4-position could be reduced to the desired alcohol. researchgate.netepo.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone of reduction chemistry and offers a clean and efficient way to reduce various functional groups, including the saturation of heterocyclic rings. youtube.com The hydrogenation of pyridine (B92270) derivatives provides a direct route to the corresponding piperidines. organic-chemistry.org

For the synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol, a potential route involves the catalytic hydrogenation of 3-hydroxypyridine (B118123) to piperidin-3-ol, followed by N-alkylation. A variety of catalysts can be employed for this transformation, with ruthenium and rhodium-based catalysts being particularly effective. google.com For instance, a patent describes the use of a ruthenium/silica (B1680970) catalyst with alundum (Al2O3) for the hydrogenation of 3-pyridone to 3-hydroxypiperidine (B146073), highlighting a cost-effective and environmentally friendly approach suitable for industrial production. google.com

The subsequent N-alkylation can also be achieved through a reductive process. For example, a reductive alkylation-cyclization reaction can be used to synthesize related N-(2-hydroxyethyl) derivatives. google.com

| Precursor | Reaction Type | Catalyst | Product |

| 3-Hydroxypyridine | Catalytic Hydrogenation | Ru/SiO2 and Al2O3 google.com | Piperidin-3-ol |

| Piperidin-3-ol | N-alkylation with 2-chloroethanol | - | 1-(2-Hydroxyethyl)piperidin-3-ol |

Multicomponent Reactions (MCRs) for Piperidine Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity, making it a promising strategy for synthesizing intricate piperidine scaffolds. frontiersin.orgresearchgate.net Instead of a lengthy linear synthesis that requires multiple purification steps, MCRs can produce complex products in fewer steps, which aligns with the principles of green chemistry by minimizing waste and energy consumption. frontiersin.org

The application of MCRs to piperidine synthesis allows for the creation of polysubstituted rings with a high degree of structural and stereochemical diversity. researchgate.net For instance, a four-component reaction involving an intermolecular Diels-Alder reaction has been developed to produce complex piperidone scaffolds, which are precursors to piperidines. researchgate.net These reactions demonstrate the potential of MCRs to assemble the core piperidine structure while simultaneously introducing multiple substituents, a significant advantage in the discovery process of new therapeutic agents. nih.govresearchgate.net

Application of Green Chemistry Principles in Synthesis

The synthesis of piperidine derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign. rasayanjournal.co.in These principles include maximizing atom efficiency, using safer solvents and reagents, employing catalytic methods, and designing energy-efficient processes. rasayanjournal.co.in

An efficient green chemistry approach for synthesizing N-substituted piperidones has been developed, which offers significant advantages over classical methods like the Dieckman cyclization. researchgate.netnih.gov This methodology has been applied to the synthesis of key intermediates for various pharmaceutical agents. nih.gov Green approaches often focus on reducing the use of hazardous materials and minimizing waste generation. rasayanjournal.co.inrsc.org For example, catalytic methods using porous poly-melamine-formaldehyde have been employed for the synthesis of related nitrogen heterocycles under solvent-free conditions, with the catalyst being reusable for multiple runs. rasayanjournal.co.in Furthermore, the use of ultrasound irradiation represents another green technique, which can promote reactions and lead to high yields of piperidine-containing compounds, such as 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenone, from substituted 3-formyl chromones and piperidine. researchgate.netresearchgate.net

Biomass-Derived Precursors in Piperidine Synthesis

A key aspect of green chemistry is the use of renewable feedstocks. In the context of piperidine synthesis, biomass-derived platform molecules like furfural (B47365) are gaining attention as sustainable starting materials. researchgate.netnih.gov Furfural is readily available and can be produced on a large scale from lignocellulosic biomass. nih.gov

An efficient synthetic route has been developed to produce a protected (2S)-phenyl-3-piperidone, a valuable intermediate for many drugs, starting from furfural. researchgate.netrsc.org This multi-step synthesis demonstrates the viability of converting biomass-derived molecules into complex, high-value chemical entities. rsc.org More recently, a unique catalytic system using a surface single-atom alloy (Ru₁CoNP/HAP) has been shown to convert furfural directly to piperidine in the presence of ammonia (B1221849) and hydrogen with a yield of up to 93% under mild conditions. nih.gov This process involves a complex reaction cascade, including amination and ring rearrangement, highlighting a novel and sustainable pathway to N-heterocycles from biomass. nih.gov

Stereoselective Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol

The synthesis of specific stereoisomers of substituted piperidines, such as 1-(2-hydroxyethyl)piperidin-3-ol, is a significant challenge due to the need to control the spatial arrangement of substituents on the chiral centers of the ring. Enantioenriched piperidines are crucial components of numerous pharmaceuticals, including Niraparib and Preclamol. nih.gov Consequently, developing generally applicable asymmetric routes to these structures is of high importance. nih.govpatentdigest.org

While direct synthetic routes for 1-(2-hydroxyethyl)piperidin-3-ol are not extensively detailed in the literature, general methods for the stereoselective synthesis of functionalized piperidines provide a clear framework. These methods often involve either the construction of the piperidine ring from chiral building blocks or the asymmetric functionalization of a pre-existing ring. nih.gov For example, hydroxy-directed reductions of 1,2-dehydropiperidines can afford functionalized trans-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

Chiral Auxiliary-Mediated Approaches

One established strategy for achieving stereocontrol is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

A notable example involves the use of Davies' chiral auxiliary, derived from enantiopure α-phenylethylamine, to induce asymmetry in Michael additions for the synthesis of chiral piperidin-2,4-diones. ucl.ac.uk In a highly relevant study, (R)-piperidin-3-ol itself has been successfully employed as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov This demonstrates the potential for the piperidin-3-ol core to direct stereoselective transformations. The general principle involves attaching the auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched target product.

| Chiral Auxiliary | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Davies' Auxiliary (α-phenylethylamine-based) | Asymmetric Michael Addition | Enantiopure Piperidin-2,4-diones | ucl.ac.uk |

| (R)-Piperidin-3-ol | Stereoselective Aldehyde Synthesis | α-Hydroxy Aldehydes | nih.gov |

| Oxadiazinones | Asymmetric Aldol Addition | γ-Amino Acids | illinoisstate.edu |

Asymmetric Catalysis in Piperidine Functionalization

Asymmetric catalysis has emerged as a powerful and efficient alternative to stoichiometric chiral auxiliaries for synthesizing enantioenriched compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Several catalytic asymmetric methods have been successfully applied to the synthesis and functionalization of piperidines. nih.gov

These methods provide access to polysubstituted piperidines with high levels of enantioselectivity and can introduce functional groups for further chemical manipulation. nih.gov The development of such catalytic asymmetric reactions is a significant focus for accessing the diverse chiral piperidine motifs found in biologically active molecules. patentdigest.org

| Catalytic System | Reaction Type | Transformation | Reference |

|---|---|---|---|

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Asymmetric construction of bicyclic piperidine precursors from alkenyl isocyanates and alkynes. | nih.gov |

| Palladium / Chiral Ligand | Asymmetric Allylic Substitution | Enantioselective α-functionalization of piperidine scaffolds with carbon-centered nucleophiles. | acs.org |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | Regio- and enantioselective synthesis of 3-substituted tetrahydropyridines from boronic acids. | nih.gov |

| Chiral Thiourea Catalysts | Intramolecular Mannich-type Cyclization | Proposed for enantioselective cyclizations of N-acyliminium ions to form piperidines. | patentdigest.org |

Chemical Reactivity and Transformation Mechanisms of 1 2 Hydroxyethyl Piperidin 3 Ol

Reactions Involving the Hydroxyl Groups

The presence of two distinct hydroxyl groups—a secondary one at the 3-position of the piperidine (B6355638) ring and a primary one at the terminus of the N-ethyl group—offers opportunities for selective and differential functionalization. Generally, the primary alcohol is more sterically accessible and thus more reactive towards many reagents than the secondary alcohol within the ring.

The hydroxyl groups of 1-(2-hydroxyethyl)piperidin-3-ol readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, typically in the presence of a base or catalyst. This reaction results in the formation of the corresponding esters. Due to higher reactivity, the primary alcohol can often be selectively esterified over the secondary alcohol under controlled conditions. For exhaustive esterification, stronger conditions or a larger excess of the acylating agent would be required.

Etherification, the conversion of the hydroxyl groups into ethers, is commonly achieved by reaction with alkyl halides or sulfates in the presence of a strong base (Williamson ether synthesis). The base deprotonates the alcohol to form a more nucleophilic alkoxide ion, which then attacks the alkylating agent. Similar to esterification, the primary hydroxyl group is expected to react more readily than the sterically hindered secondary hydroxyl group.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Functional Group Reacting | Product Type |

|---|---|---|---|

| Esterification | Acetyl Chloride | Primary/Secondary -OH | Acetate Ester |

| Esterification | Benzoic Anhydride (B1165640) | Primary/Secondary -OH | Benzoate Ester |

| Etherification | Methyl Iodide / NaH | Primary/Secondary -OH | Methyl Ether |

The alcohol functionalities of 1-(2-hydroxyethyl)piperidin-3-ol are susceptible to oxidation. The secondary alcohol at the C-3 position can be oxidized to a ketone, yielding 1-(2-hydroxyethyl)piperidin-3-one, using a variety of oxidizing agents such as chromates, permanganates, or more selective modern reagents like Dess-Martin periodinane. The primary alcohol on the side chain can be oxidized to an aldehyde or, with stronger oxidizing agents, to a carboxylic acid. Selective oxidation of one hydroxyl group over the other can be challenging and often requires the use of protecting groups or specific, sterically sensitive reagents. For instance, the oxidation of the related compound, 3-hydroxypiperidine (B146073), with iodosylbenzene has been shown to yield 2-pyrrolidinone. sigmaaldrich.com

Conversely, the corresponding ketone, 1-(2-hydroxyethyl)piperidin-3-one, can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ketonepharma.com The asymmetric reduction of N-protected 3-piperidones using ketoreductases is a key step in the synthesis of chiral 3-hydroxypiperidine derivatives, highlighting the importance of this transformation in pharmaceutical chemistry. mdpi.com

The hydroxyl groups are poor leaving groups for nucleophilic substitution reactions. However, they can be chemically modified into better leaving groups, such as tosylates, mesylates, or triflates, by reacting them with the corresponding sulfonyl chlorides in the presence of a base. Once converted, these activated positions become susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups, such as halides, azides, cyanides, and thiols, at the positions of the original hydroxyl groups. Given the different steric environments, the primary hydroxyl group can typically be selectively activated and substituted.

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in 1-(2-hydroxyethyl)piperidin-3-ol is a tertiary amine. Its lone pair of electrons makes it nucleophilic and basic, although its reactivity is somewhat sterically hindered by the cyclic structure and the N-substituent.

As a tertiary amine, the nitrogen atom of 1-(2-hydroxyethyl)piperidin-3-ol cannot undergo further N-alkylation or N-acylation in the traditional sense without forming a quaternary salt. These reactions are, however, fundamental in the synthesis of such N-substituted piperidines starting from a secondary amine precursor like 3-hydroxypiperidine. For example, the synthesis of 1-(2-hydroxyethyl)piperidin-3-ol itself would involve the N-alkylation of 3-hydroxypiperidine with a 2-hydroxyethylating agent like ethylene (B1197577) oxide or 2-chloroethanol (B45725).

N-acylation is a common strategy to protect the nitrogen atom in piperidine derivatives or to synthesize amides. google.com For instance, secondary amines like piperidine can be readily acylated using reagents such as acetyl chloride or acetic anhydride. nih.gov However, for the title compound, this reaction is not possible at the already substituted tertiary nitrogen.

The nucleophilic tertiary nitrogen can react with alkyl halides or other alkylating agents to form a quaternary ammonium (B1175870) salt. cdnsciencepub.com This reaction, known as quaternization, involves an SN2 attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. The resulting quaternary salt carries a positive charge on the nitrogen atom. The reaction rate and success depend on the reactivity of the alkylating agent (e.g., iodomethane (B122720) is more reactive than chloromethane) and the solvent polarity. cdnsciencepub.com The formation of these salts can significantly alter the physical and biological properties of the molecule.

Table 2: Examples of Quaternization Reactions

| Reagent Example | Product Type |

|---|---|

| Methyl Iodide | N-methyl-N-(2-hydroxyethyl)piperidin-3-olium iodide |

| Ethyl Bromide | N-ethyl-N-(2-hydroxyethyl)piperidin-3-olium bromide |

Formation of Amide and Sulfonamide Derivatives

The presence of a secondary amine within the piperidine ring and two hydroxyl groups (one primary on the N-ethyl substituent and one secondary on the ring) makes 1-(2-Hydroxyethyl)piperidin-3-ol a versatile precursor for the synthesis of various amide and sulfonamide derivatives. The nucleophilic character of the piperidine nitrogen and the hydroxyl oxygens allows for reactions with a range of electrophilic partners.

Amide Formation: The secondary amine of the piperidine ring can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For instance, coupling with a carboxylic acid can be facilitated by reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). benthamdirect.com Such methods are designed to be high-yielding and prevent side reactions. A one-pot procedure, inspired by natural processes, involves the in-situ formation of a thioester from a carboxylic acid, which is then displaced by the amine to form the amide bond, avoiding the need for traditional coupling reagents. nih.gov While the secondary amine is generally more nucleophilic than the hydroxyl groups, selective acylation of the hydroxyls can be achieved through protection of the amine or by using specific catalysts and conditions that favor O-acylation.

Sulfonamide Formation: The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry. ajchem-a.comnih.gov The piperidine nitrogen of 1-(2-Hydroxyethyl)piperidin-3-ol can react with various sulfonyl chlorides (R-SO₂Cl) to yield the corresponding N-sulfonated products. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), to neutralize the hydrochloric acid byproduct. ajchem-a.comacs.org The choice of solvent is often a non-protic organic solvent like dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF). ajchem-a.comacs.org The reaction conditions are generally mild and lead to good yields of the desired sulfonamides. ajchem-a.com

The table below summarizes typical conditions for these transformations, based on established protocols for similar piperidine structures.

Table 1: Representative Conditions for Amide and Sulfonamide Synthesis

| Transformation | Reagent(s) | Coupling Agent/Base | Solvent | Typical Conditions |

| Amide Formation | R-COOH | EDCI/HOBt | CH₃CN | Room temperature, 12 h benthamdirect.com |

| Amide Formation | R-COCl | Triethylamine | CH₂Cl₂ | 0 °C to room temperature |

| Sulfonamide Formation | R-SO₂Cl | Triethylamine | CH₂Cl₂ | 0 °C to room temperature ajchem-a.com |

| Sulfonamide Formation | R-SO₂Cl | K₂CO₃ | DMF | 80 °C acs.org |

Transformations of the Piperidine Ring System

The saturated heterocyclic core of 1-(2-Hydroxyethyl)piperidin-3-ol is not inert and can be induced to undergo significant structural changes, including alterations in ring size and functionalization at its carbon centers.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent powerful methods for transforming the piperidine scaffold into other valuable heterocyclic or carbocyclic systems. nih.gov

Ring Contraction: The conversion of a piperidine to a pyrrolidine (B122466) derivative is a known transformation. One potential pathway for the ring contraction of 1-(2-Hydroxyethyl)piperidin-3-ol involves the 3-hydroxyl group. Activation of this hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by its departure would generate a secondary carbocation at C-3. A subsequent Wagner-Meerwein-type rearrangement, involving the migration of the C4-C5 or C2-C1 bond to the electron-deficient C-3, could lead to a contracted five-membered ring. Photochemical methods, such as a Norrish type II reaction followed by a Mannich-type cyclization, have also been employed for piperidine ring contraction, although this typically requires an N-aroyl substituent to act as the photosensitizer.

Ring Expansion: Conversely, ring expansion to a seven-membered ring (azepane) could be envisioned. A classic method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. nih.gov This would require converting the 3-hydroxyl group to an adjacent aminomethyl group, which upon diazotization, could rearrange to expand the ring. Another approach involves the intramolecular opening of an epoxide. For example, a synthetic route to a substituted 3-hydroxy-2-phenylpiperidine (B8720784) has been developed that proceeds via the ring expansion of a proline-derived epoxide, highlighting the utility of such rearrangements.

Functionalization of Ring Carbons

Introducing substituents directly onto the carbon atoms of the piperidine ring is a key strategy for modulating molecular properties. Direct C(sp³)–H functionalization of piperidines, while challenging, can be achieved using modern synthetic methods. For instance, a protocol for the direct functionalization of the α,α,β,β-C(sp³)–H bonds of the piperidine N-H system has been reported, proceeding through an azomethine ylide intermediate without the need for metal catalysts.

In the context of 1-(2-Hydroxyethyl)piperidin-3-ol, the reactivity of the C-H bonds towards abstraction is influenced by their position relative to the nitrogen and oxygen atoms. Theoretical studies on the atmospheric degradation of piperidine by hydroxyl radicals show that H-abstraction can occur from the C-2, C-3, and C-4 positions. Abstraction from the C-2 position is often favored, leading to the formation of an enamine or iminium ion intermediate, which can then be trapped by a nucleophile. The presence of the 3-hydroxyl group in the target molecule would likely influence the regioselectivity of such reactions, potentially directing functionalization to specific sites.

Radical-Mediated Cyclizations

Radical reactions offer unique pathways for forming C-C or C-N bonds. Intramolecular radical cyclizations are particularly useful for constructing complex ring systems. For a molecule like 1-(2-Hydroxyethyl)piperidin-3-ol, a radical could be generated on the N-hydroxyethyl side chain. For example, generation of a carbon-centered radical at the terminal position of the ethyl group could, in principle, lead to an intramolecular cyclization event if a suitable radical acceptor is present on the piperidine ring.

More commonly, nitrogen-centered radicals are used in cyclization reactions. acs.org The formation of an iminyl radical, for example from a precursor O-aryl oxime, can initiate cyclization to form new heterocyclic structures. acs.org Another strategy involves the intramolecular 5-exo cyclization of a propyl radical attached to a nitrogen, which has been used to create substituted piperidines through a rearrangement cascade. These methods showcase the potential to use radical chemistry to build more complex architectures, such as bicyclic systems, starting from the 1-(2-Hydroxyethyl)piperidin-3-ol scaffold.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these reactions, including their kinetic and thermodynamic profiles, is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and Thermodynamic Considerations

Detailed mechanistic studies on 1-(2-Hydroxyethyl)piperidin-3-ol itself are scarce in the literature. However, valuable insights can be drawn from studies on closely related analogs. The kinetics and mechanism of the oxidation of 1-(2-hydroxyethyl)piperidine (HEP) by a bis(hydrogenperiodato)argentate(III) complex in an alkaline medium have been investigated. The reaction follows first-order kinetics with respect to the Ag(III) complex and fractional-order kinetics with respect to HEP.

The proposed mechanism involves the rapid pre-equilibrium formation of a ternary complex between the silver(III) species and HEP. This intermediate then decomposes in two parallel rate-determining steps to generate the final products. The rate expression derived from this mechanism is consistent with the experimental observations.

Table 2: Activation and Equilibrium Parameters for the Oxidation of 1-(2-Hydroxyethyl)piperidine

| Parameter | Value | Units |

| ΔH₁‡ (Enthalpy of Activation, path 1) | 59 ± 2 | kJ mol⁻¹ |

| ΔS₁‡ (Entropy of Activation, path 1) | -62 ± 5 | J K⁻¹ mol⁻¹ |

| ΔH₂‡ (Enthalpy of Activation, path 2) | 48 ± 1 | kJ mol⁻¹ |

| ΔS₂‡ (Entropy of Activation, path 2) | -84 ± 4 | J K⁻¹ mol⁻¹ |

| ΔH° (Enthalpy of Equilibrium) | 26 ± 1 | kJ mol⁻¹ |

| ΔS° (Entropy of Equilibrium) | 148 ± 4 | J K⁻¹ mol⁻¹ |

Thermodynamically, reaction feasibility is governed by the change in Gibbs free energy (ΔG). For transformations like CO₂ capture by related amino-alcohol compounds such as N-(2-Hydroxyethyl)piperazine (HEPZ), the heat of reaction (enthalpy change) is a critical parameter. A lower heat of absorption is generally desirable as it reduces the energy required for solvent regeneration. While specific data for 1-(2-Hydroxyethyl)piperidin-3-ol is not available, these principles highlight the thermodynamic factors that would govern its reversible reactions and potential applications in areas like gas capture.

Elucidation of Reaction Intermediates

The formation and transformation of 1-(2-hydroxyethyl)piperidin-3-ol likely proceed through several transient species. The identification and characterization of these intermediates are crucial for understanding the reaction mechanisms and optimizing synthetic protocols. The following sections detail the plausible intermediates based on established chemical principles and studies of related compounds.

Cyclization Intermediates in Synthesis:

The synthesis of the 1-(2-hydroxyethyl)piperidin-3-ol core likely involves an intramolecular cyclization. A common strategy for constructing the 3-hydroxypiperidine scaffold is the cyclization of a linear amino-alcohol. For instance, the preparation of 3-hydroxypiperidine can be achieved through the ring closure of a 5-halo-2-hydroxypentylamine hydrohalide in the presence of a base. google.com This reaction proceeds via an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, displacing it to form the piperidine ring.

A plausible synthetic route to 1-(2-hydroxyethyl)piperidin-3-ol would involve a precursor such as a 5-halo-1-((2-hydroxyethyl)amino)pentan-2-ol. The key intermediate in this transformation would be the initial N-substituted aminopentanol, which upon deprotonation of the amine, would undergo intramolecular cyclization.

Table 1: Proposed Intermediates in the Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol

| Precursor | Intermediate | Product |

| 5-halo-1-((2-hydroxyethyl)amino)pentan-2-ol | Cyclic ammonium salt | 1-(2-Hydroxyethyl)piperidin-3-ol |

This table presents a hypothetical reaction pathway and its intermediates based on established synthesis methods for similar compounds.

Intermediates in Oxidation Reactions:

The hydroxyl groups and the tertiary amine in 1-(2-hydroxyethyl)piperidin-3-ol are susceptible to oxidation. The oxidation of the secondary alcohol at the C-3 position would lead to the formation of a ketone, 1-(2-hydroxyethyl)piperidine-3-one. This transformation likely proceeds through an intermediate where the oxidizing agent abstracts a hydride from the carbon bearing the hydroxyl group.

Similarly, the oxidation of the primary alcohol on the hydroxyethyl (B10761427) side chain would yield a carboxylic acid, with an aldehyde as a potential intermediate. The tertiary amine can also be oxidized to an N-oxide, a common transformation for piperidine derivatives.

Intermediates in Substitution and Elimination Reactions:

The hydroxyl groups can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution or elimination reactions. For example, treatment with a sulfonyl chloride would form a sulfonate ester intermediate. This intermediate could then be subjected to reaction with a nucleophile to displace the sulfonate group.

Elimination reactions, on the other hand, would proceed through a transition state leading to the formation of a double bond within the piperidine ring or on the side chain, resulting in a tetrahydropyridine (B1245486) or an enamine intermediate, respectively.

Computational Insights into Intermediates:

In the absence of direct experimental observation, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the structure and stability of potential reaction intermediates and transition states. acs.org Such studies on related piperidine derivatives have been used to elucidate reaction pathways, including those for copper-catalyzed intramolecular C-H amination to form piperidines. acs.org These computational models can predict the most likely intermediates and the energy barriers for their formation and subsequent transformation, offering a theoretical framework to understand the reactivity of 1-(2-hydroxyethyl)piperidin-3-ol.

Derivatization and Analogue Design Strategies Based on 1 2 Hydroxyethyl Piperidin 3 Ol

Design Principles for Novel Piperidine (B6355638) Scaffolds

The design of novel piperidine scaffolds is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent feature in numerous FDA-approved drugs. arizona.edupharmaceutical-business-review.com The primary goal is to create molecules with enhanced biological activity, selectivity, and improved pharmacokinetic profiles. doaj.org Key design principles often involve the introduction of conformational rigidity, the exploration of three-dimensional chemical space, and the incorporation of diverse pharmacophoric elements. rsc.orgpharmaceutical-business-review.com

Strategies for modifying piperidine scaffolds, such as 1-(2-hydroxyethyl)piperidin-3-ol, include:

Stereoselective Functionalization: The chiral center at the 3-position of the piperidine ring allows for the synthesis of stereoisomers, which can exhibit significantly different biological activities.

Introduction of Rigidity: The creation of fused or bridged bicyclic systems can lock the piperidine ring into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. nih.govresearchgate.net

Vectorial Functionalization: The distinct reactivity of the two hydroxyl groups and the tertiary amine allows for directed modifications, enabling the attachment of various substituents in a controlled manner to explore structure-activity relationships.

The following table outlines potential design strategies for creating novel scaffolds based on 1-(2-hydroxyethyl)piperidin-3-ol.

| Design Strategy | Target Property | Potential Modification on 1-(2-Hydroxyethyl)piperidin-3-ol |

| Conformational Restriction | Increased Receptor Selectivity and Affinity | Intramolecular cyclization to form bridged or fused systems. |

| 3D Shape Diversity | Exploration of Novel Binding Pockets | Introduction of bulky substituents or spirocyclic moieties. rsc.org |

| Physicochemical Modulation | Improved Solubility and Permeability | Derivatization of the hydroxyl groups to form ethers, esters, or carbamates. |

Synthesis of Complex Polycyclic and Heterocyclic Derivatives

The synthesis of complex polycyclic and heterocyclic structures from simpler building blocks is a significant challenge in organic chemistry. The 1-(2-hydroxyethyl)piperidin-3-ol scaffold provides a unique starting point for the construction of such intricate molecules due to its multiple reactive centers.

The development of fused and bridged piperidine systems is of great interest as it introduces conformational constraints that can enhance biological activity. researchgate.netnih.gov Various synthetic strategies can be envisioned to transform the 1-(2-hydroxyethyl)piperidin-3-ol core into more complex polycyclic architectures.

One potential approach involves an intramolecular cyclization. For instance, selective activation of the 3-hydroxyl group followed by nucleophilic attack by the nitrogen of the N-(2-hydroxyethyl) side chain could lead to the formation of a bridged system. Alternatively, a double Mannich reaction could be employed to construct a fused ring system. acs.org The Nazarov cyclization is another powerful tool that could be adapted for the synthesis of piperidone intermediates, which can then be further elaborated. dtic.mil

The following table presents hypothetical examples of fused and bridged systems that could be derived from 1-(2-hydroxyethyl)piperidin-3-ol.

| Derivative Type | Synthetic Approach | Potential Structure |

| Fused Piperidine | Pictet-Spengler reaction with an appropriate aldehyde | |

| Bridged Piperidine | Intramolecular Williamson ether synthesis | |

| Spiro-piperidine | Intramolecular [4+2] cycloaddition |

Macrocycles are of increasing importance in drug discovery due to their ability to address challenging biological targets. nih.gov The di-functional nature of 1-(2-hydroxyethyl)piperidin-3-ol, with its two hydroxyl groups, makes it an attractive building block for the synthesis of macrocyclic structures.

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of macrocycles. By functionalizing both hydroxyl groups of 1-(2-hydroxyethyl)piperidin-3-ol with terminal alkenes, an RCM reaction could be employed to close the macrocyclic ring. The size of the resulting macrocycle can be controlled by the length of the alkene-containing linkers.

Another strategy involves peptide coupling reactions. The hydroxyl groups can be converted to amines or carboxylic acids, which can then be used in standard peptide synthesis protocols to incorporate the piperidine scaffold into a macrocyclic peptide. acs.org

Conjugation Strategies for Material Science Applications

The unique chemical properties of piperidine derivatives also make them valuable components in the design of advanced materials. The ability to conjugate these molecules to larger structures opens up possibilities in areas such as drug delivery and polymer science.

The conjugation of small molecules to polymeric matrices can impart new functionalities to the material. nih.gov The hydroxyl groups of 1-(2-hydroxyethyl)piperidin-3-ol provide convenient handles for attachment to various polymer backbones.

One common method for polymer conjugation is through esterification or etherification reactions. For example, reaction with a polymer bearing carboxylic acid or acyl chloride groups would lead to the formation of ester linkages. Alternatively, the hydroxyl groups could be deprotonated and reacted with a polymer containing leaving groups such as halides or tosylates to form ether linkages. Polymers like poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) and polyethylene (B3416737) glycol (PEG) are often used for such applications due to their biocompatibility. nih.gov

The following table summarizes potential methods for conjugating 1-(2-hydroxyethyl)piperidin-3-ol to polymeric matrices.

| Polymer Type | Conjugation Chemistry | Potential Application |

| Poly(lactic-co-glycolic acid) (PLGA) | Esterification | Controlled drug release |

| Polyethylene glycol (PEG) | Etherification | Improved pharmacokinetics of bioconjugates |

| Polyvinyl alcohol (PVA) | Acetal formation | Bioactive films nih.gov |

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that have found applications in various fields, including drug delivery and catalysis. mdpi.comnih.gov The di-hydroxyl functionality of 1-(2-hydroxyethyl)piperidin-3-ol makes it a suitable candidate for use as a branching unit in the divergent synthesis of dendrimers. researchgate.net

Starting from a multifunctional core, successive generations of the dendrimer can be built by reacting the hydroxyl groups with monomers that introduce new branching points. For example, reaction with a molecule containing one reactive group and two protected reactive groups, followed by deprotection, would double the number of peripheral functional groups in each generation. Polyamidoamine (PAMAM) and poly(propylene imine) (PPI) are common dendritic scaffolds. mdpi.com

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers another avenue for creating complex structures. rsc.orgresearchgate.net The hydroxyl groups and the nitrogen atom of 1-(2-hydroxyethyl)piperidin-3-ol can participate in hydrogen bonding, which can be exploited to form self-assembled structures such as gels, liquid crystals, or nanotubes.

Theoretical and Computational Investigations of 1 2 Hydroxyethyl Piperidin 3 Ol

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of 1-(2-Hydroxyethyl)piperidin-3-ol is not static; the piperidine (B6355638) ring and its substituents can adopt various conformations. Understanding the relative energies and populations of these conformers is crucial, as the biological activity and physical properties of the molecule are often dependent on its preferred shape.

To elucidate the conformational preferences of 1-(2-Hydroxyethyl)piperidin-3-ol, computational methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed. These calculations can predict the geometries and relative energies of different conformers. The piperidine ring typically exists in a chair conformation to minimize steric strain. However, the presence of substituents at the 1 and 3 positions introduces the possibility of axial and equatorial orientations, as well as chair-flipping.

For 1-(2-Hydroxyethyl)piperidin-3-ol, the key conformational variables include the orientation of the hydroxyl group on the piperidine ring and the conformation of the 2-hydroxyethyl side chain. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the geometry of these different conformers and calculate their relative energies.

Table 1: Hypothetical Relative Energies of 1-(2-Hydroxyethyl)piperidin-3-ol Conformers Calculated at the B3LYP/6-31G Level of Theory*

| Conformer | 3-OH Orientation | 1-(CH2)2OH Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Gauche | 0.00 |

| 2 | Axial | Gauche | 1.25 |

| 3 | Equatorial | Anti | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

While gas-phase calculations provide a good starting point, the behavior of 1-(2-Hydroxyethyl)piperidin-3-ol in a solution is critical for many of its applications. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules over time. nih.gov By simulating the molecule in a box of water, for instance, it is possible to observe how hydrogen bonding between the hydroxyl groups and water molecules influences the conformational preferences. nih.gov

MD simulations can reveal the stability of different conformers in a solvent environment and the dynamics of their interconversion. mdpi.com The results often show that solvent interactions can stabilize conformers that are less favorable in the gas phase. For example, a conformer that allows for optimal hydrogen bonding with the solvent may be more populated in solution than predicted by gas-phase calculations alone.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides powerful tools to analyze the distribution of electrons and predict sites of reaction.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important descriptors of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-(2-Hydroxyethyl)piperidin-3-ol, the HOMO is likely to be localized on the nitrogen atom and the oxygen atoms of the hydroxyl groups due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed over the carbon skeleton.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 1-(2-Hydroxyethyl)piperidin-3-ol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For 1-(2-Hydroxyethyl)piperidin-3-ol, the EPS map would show negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the piperidine ring, reflecting their lone pairs of electrons and high electronegativity. researchgate.net These sites are the most likely to act as hydrogen bond acceptors or to be protonated. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them likely hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Computational Focus)

In the context of drug discovery and development, computational techniques like QSAR and pharmacophore modeling are invaluable for predicting the biological activity of molecules and for designing new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govmdpi.com For a set of piperidine derivatives, a QSAR model could be developed to predict their affinity for a particular receptor. nih.gov This involves calculating a variety of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. nih.gov For 1-(2-Hydroxyethyl)piperidin-3-ol, key pharmacophoric features would likely include hydrogen bond donors (the OH groups), a hydrogen bond acceptor (the nitrogen atom and the oxygen atoms), and a hydrophobic aliphatic core (the piperidine ring). nih.gov A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that possess the same features and are therefore likely to be active.

Ligand Design and Virtual Screening Methodologies

In modern drug discovery, computational techniques such as ligand design and virtual screening are indispensable for identifying promising new therapeutic agents efficiently and economically. mdpi.com These processes involve the computational assessment of large libraries of chemical compounds to predict their potential to bind to a biological target, such as a protein or enzyme.

A molecule like 1-(2-Hydroxyethyl)piperidin-3-ol would be a typical candidate for inclusion in a "lead-like" or "drug-like" compound library for virtual screening campaigns. mdpi.com Its suitability is based on several key physicochemical properties that can be calculated and analyzed computationally. A typical high-throughput virtual screening workflow involves docking vast numbers of compounds from databases into the active site of a target protein. mdpi.comnih.gov This is often followed by more rigorous calculations, such as Absolute Binding Free Energy (ABFE) simulations, to refine the initial list of potential hits. nih.gov

The structural characteristics of 1-(2-Hydroxyethyl)piperidin-3-ol, such as its molecular weight, hydrogen bonding capacity, and flexibility, are critical parameters in these screening funnels. These properties align with various empirical rules used to predict good pharmacokinetic profiles.

| Property | Predicted Value/Count | Significance in Ligand Design |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 145.20 g/mol | Falls within the typical range for "lead-like" and "drug-like" molecules, influencing absorption and distribution. |

| Hydrogen Bond Donors | 2 | The two hydroxyl (-OH) groups can donate hydrogen bonds, which are crucial for specific interactions with biological targets. mdpi.com |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the tertiary nitrogen atom can accept hydrogen bonds, providing multiple points for molecular recognition. mdpi.com |

| Rotatable Bonds | 4 | Indicates conformational flexibility, allowing the molecule to adapt its shape to fit a binding site. |

| XlogP (Predicted) | -0.6 | This predicted value for the logarithm of the octanol/water partition coefficient suggests high hydrophilicity, which influences solubility and membrane permeability. uni.lu |

Prediction of Interactions with Model Chemical Systems

Computational methods are adept at predicting the non-covalent interactions that govern how a ligand binds to a receptor. For 1-(2-Hydroxyethyl)piperidin-3-ol, these interactions are primarily driven by its functional groups: two hydroxyls and a tertiary amine. Techniques like molecular docking and molecular dynamics (MD) simulations can model the binding pose and stability of the compound within a target's active site. researchgate.net

The analysis of these simulations reveals specific interactions. researchgate.net The hydroxyl groups are potent sites for forming hydrogen bonds, acting as both donors and acceptors. The piperidine nitrogen, being a tertiary amine, acts as a hydrogen bond acceptor. Furthermore, the ethyl and piperidine ring portions of the molecule can participate in van der Waals and hydrophobic interactions. mdpi.com

To gain deeper insight into the molecule's reactivity, quantum chemical calculations are employed. The generation of a Molecular Electrostatic Potential (MEP) map can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For 1-(2-Hydroxyethyl)piperidin-3-ol, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their role as nucleophilic and hydrogen bond accepting regions. Positive potential (blue) would be concentrated around the hydroxyl hydrogens, highlighting their electrophilic and hydrogen-bond-donating character. Natural Bond Orbital (NBO) analysis can also be used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

| Functional Group | Interaction Type | Computational Prediction Method |

|---|---|---|

| Ring/Ethyl -OH Groups | Hydrogen Bond (Donor & Acceptor) | Molecular Docking, Molecular Dynamics (MD) |

| Piperidine Nitrogen | Hydrogen Bond (Acceptor) | Molecular Docking, Molecular Dynamics (MD) |

| Aliphatic C-H Groups | Hydrophobic & Van der Waals Interactions | Molecular Docking, Molecular Dynamics (MD) |

| Oxygen/Nitrogen Atoms | Nucleophilic/H-Bond Accepting Sites | Molecular Electrostatic Potential (MEP) Analysis |

Spectroscopic Property Predictions (Computational)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure confirmation and analysis.

Simulated NMR and IR Spectra

Theoretical NMR and IR spectra can be generated with a high degree of accuracy using quantum chemical calculations. The most common approach involves optimizing the molecule's geometry using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.net

Following optimization, a frequency calculation on the stable geometry yields the theoretical vibrational modes, which correspond to the peaks in an IR spectrum. researchgate.net For 1-(2-Hydroxyethyl)piperidin-3-ol, this would predict a characteristic broad O-H stretching vibration for the alcohol groups, as well as various C-H, C-O, and C-N stretching and bending modes. youtube.com

To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is typically applied to the optimized structure. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom in the molecule, aiding in the assignment of experimental spectra. Advanced approaches may even use machine learning models to correct DFT-computed shifts for higher accuracy. nih.gov

| Spectrum Type | Feature | Predicted Value/Region | Assignment |

|---|---|---|---|

| IR | O-H Stretch | ~3350-3450 cm⁻¹ (broad) | Intermolecularly bonded hydroxyl groups |

| C-H Stretch | ~2850-2950 cm⁻¹ | Aliphatic C-H bonds in the ring and ethyl chain | |

| C-O Stretch | ~1050-1150 cm⁻¹ | Primary and secondary alcohol C-O bonds | |

| ¹H NMR | -CH-OH | ~3.5-4.0 ppm | Proton on the carbon bearing the ring hydroxyl |

| -N-CH₂-CH₂-OH | ~3.6 ppm (for CH₂-O) & ~2.7 ppm (for N-CH₂) | Protons of the N-hydroxyethyl group | |

| Piperidine Ring Protons | ~1.5-3.0 ppm | Remaining CH₂ protons of the piperidine ring | |

| ¹³C NMR | -CH-OH | ~65-70 ppm | Carbon bearing the ring hydroxyl |

| -N-CH₂-CH₂-OH | ~60 ppm (for CH₂-O) & ~58 ppm (for N-CH₂) | Carbons of the N-hydroxyethyl group | |

| Piperidine Ring Carbons | ~25-55 ppm | Remaining CH₂ carbons of the piperidine ring |

UV-Vis Absorption Predictions

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically handled by Time-Dependent Density Functional Theory (TD-DFT). beilstein-journals.org This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

As a saturated compound with no conjugated π-systems, 1-(2-Hydroxyethyl)piperidin-3-ol is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). Its chromophores are the lone pairs on the oxygen and nitrogen atoms. TD-DFT calculations would likely predict weak electronic transitions (n→σ*) at high energies, corresponding to absorption wavelengths in the far-UV region (below 200 nm). These transitions typically have a very low calculated oscillator strength, indicating they are weak and may be difficult to observe experimentally. beilstein-journals.org

For accurate predictions, especially for molecules with polar groups, it is often crucial to include the effects of a solvent in the calculation using a Polarizable Continuum Model (PCM), such as the SMD or CPCM models. beilstein-journals.org The solvent can stabilize the excited state differently than the ground state, causing a shift in the predicted absorption maximum (λmax). beilstein-journals.org

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| λmax (in vacuum) | < 200 nm | The primary electronic transition occurs in the far-UV range, as expected for a saturated amine/alcohol. |

| Excitation Energy | > 6.2 eV | A high energy is required for the electronic transition. |

| Oscillator Strength (f) | < 0.01 | The transition is predicted to be very weak or "partially forbidden." |

| Transition Type | n → σ* | An electron is excited from a non-bonding orbital (lone pair on O or N) to an anti-bonding sigma orbital. |

Advanced Analytical Methodologies for Characterization and Quantitation of 1 2 Hydroxyethyl Piperidin 3 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including piperidine (B6355638) derivatives. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure.

For 1-(2-Hydroxyethyl)piperidin-3-ol, the fragmentation in positive ion mode would likely involve initial protonation at the nitrogen atom or one of the hydroxyl groups. Subsequent fragmentation pathways could include:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups. nih.gov The loss of water from either the 2-hydroxyethyl side chain or the 3-hydroxyl group on the piperidine ring would result in characteristic neutral losses.

Ring cleavage: The piperidine ring can undergo cleavage, leading to various fragment ions that are indicative of the substitution pattern.

Cleavage of the N-C bond of the side chain: Fragmentation of the bond between the piperidine nitrogen and the ethyl group of the side chain would also produce specific ions.

The study of related piperidine alkaloids has shown that neutral elimination of water is a major fragmentation pathway in ESI-MS/MS. nih.gov Derivatization of fatty acids with 3-(hydroxymethyl)-N-methylpiperidine has been used to facilitate structural analysis by creating specific fragmentation patterns upon radical cleavage. nih.gov While predicted mass spectra can serve as a guide, experimental data is crucial for confirmed identification. hmdb.ca

A hypothetical MS/MS fragmentation of protonated 1-(2-Hydroxyethyl)piperidin-3-ol is presented below:

Table 1: Hypothetical MS/MS Fragmentation Data for 1-(2-Hydroxyethyl)piperidin-3-ol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) | Dehydrated precursor |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | Ethylene (B1197577) oxide | Piperidin-3-ol ion |

| [M+H]⁺ | Various smaller ions | Ring fragments | Cleavage products of the piperidine ring |

This table is illustrative and based on general fragmentation principles of similar compounds. Actual fragmentation would need to be determined experimentally.

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique used in conjunction with mass spectrometry to trace metabolic pathways, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. researchgate.netmedchemexpress.com In the context of 1-(2-Hydroxyethyl)piperidin-3-ol, deuterium labeling can be strategically employed.

For instance, selective deuteration of the 2-hydroxyethyl side chain or specific positions on the piperidine ring can be achieved through chemical synthesis using deuterated reagents. One-step exchange-labeling of piperidines with deuterium oxide catalyzed by ruthenium complexes has been reported, offering a convenient method for deuteration. researchgate.net The mass shift observed in the mass spectrum of the labeled compound compared to its unlabeled counterpart confirms the incorporation of deuterium and can help pinpoint the location of the label through MS/MS fragmentation analysis.

The use of deuterium-labeled compounds is particularly advantageous in quantitative studies using LC-MS, as they can be used as internal standards to correct for variations in sample preparation and instrument response. nih.gov The development of methods for preparing isotopologues is crucial for their application in quantitative analysis. researchgate.net

Table 2: Potential Deuterium Labeling Strategies for 1-(2-Hydroxyethyl)piperidin-3-ol

| Labeled Compound | Labeling Position | Purpose |

| 1-(2-Hydroxyethyl-d₄)piperidin-3-ol | Ethyl group of the side chain | Elucidate side-chain metabolism and fragmentation |

| 1-(2-Hydroxyethyl)piperidin-3-ol-dₓ | Piperidine ring | Study ring-related biotransformations |

| Perdeuterated 1-(2-Hydroxyethyl)piperidin-3-ol | All non-exchangeable C-H positions | Internal standard for quantification |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 1-(2-Hydroxyethyl)piperidin-3-ol molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH). sdsu.edu It is used to identify adjacent protons in the molecule, such as the protons on the piperidine ring and the ethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu HMBC is crucial for connecting different spin systems identified by COSY and for identifying quaternary carbons that have no attached protons. For 1-(2-Hydroxyethyl)piperidin-3-ol, HMBC would show correlations between the protons of the ethyl side chain and the carbons of the piperidine ring, and vice versa, confirming the attachment of the side chain to the nitrogen atom.

Table 3: Expected 2D NMR Correlations for 1-(2-Hydroxyethyl)piperidin-3-ol

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Protons on C2 with protons on C3; Protons on C3 with protons on C4; Protons on C4 with protons on C5; Protons on C5 with protons on C6; Protons on the ethyl side chain. |

| HSQC/HMQC | ¹H - ¹³C (¹J) | Each proton with its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (²J, ³J) | Protons on the ethyl side chain with C2 and C6 of the piperidine ring; Proton on C3-OH with C2, C3, and C4; Protons on the side chain with each other's carbons. |

This table presents a generalized expectation. Specific correlations and their intensities would depend on the exact molecular conformation and experimental parameters.

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. rsc.org While X-ray diffraction is the primary technique for determining crystal structures, solid-state NMR (ssNMR) provides complementary information, especially for characterizing different polymorphic forms. rsc.org

Different polymorphs of a compound will often exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions in the solid state. For 1-(2-Hydroxyethyl)piperidin-3-ol, ssNMR could be used to:

Identify and differentiate between potential polymorphs.

Probe the conformation of the piperidine ring and the orientation of the substituents in the solid state.

Study the hydrogen bonding networks present in the crystal lattice.

The study of 4-hydroxypiperidine (B117109) has revealed the existence of two polymorphs that differ in the configuration of the nitrogen-bonded hydrogen atom, which were characterized by techniques including X-ray powder diffraction. rsc.org

Since 1-(2-Hydroxyethyl)piperidin-3-ol possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral compound. researchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. researchgate.netresearchgate.net The integration of these signals allows for the direct calculation of the enantiomeric excess. Various types of CSAs are available, and the choice depends on the functional groups present in the analyte. For an alcohol and amine like 1-(2-Hydroxyethyl)piperidin-3-ol, CSAs that can interact through hydrogen bonding would be suitable.

Table 4: Common Chiral Solvating Agents for NMR Analysis of Amines and Alcohols

| Chiral Solvating Agent (CSA) | Analyte Functional Group Interaction |

| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Hydrogen bonding with hydroxyl and amine groups |

| (R)- or (S)-Mandelic acid | Acid-base interaction with the amine, hydrogen bonding |

| Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) | π-π stacking and hydrogen bonding |

The use of these agents can induce chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H or ¹⁹F NMR spectra (if a fluorinated CSA is used), allowing for their quantification. nih.gov

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(2-Hydroxyethyl)piperidin-3-ol and its derivatives, enabling the separation of complex mixtures into individual components. saspublishers.com

Chiral Chromatography for Enantiomer Separation